N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide
Description
N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide (CAS: 680217-80-5) is a halogenated nicotinamide derivative with a molecular formula of C₁₂H₆Cl₃FN₂O and a molecular weight of 317.55 g/mol . Its structure features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and an amide group linked to a 4-chlorophenyl moiety. This compound is part of a broader class of nicotinamide derivatives investigated for applications in agrochemicals, pharmaceuticals, and materials science due to the bioactivity imparted by halogen substituents and aromatic systems .
Properties
IUPAC Name |
2,6-dichloro-N-(4-chlorophenyl)-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3FN2O/c13-6-1-3-7(4-2-6)17-12(19)8-5-9(16)11(15)18-10(8)14/h1-5H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJACDXTWGSRXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2Cl)Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline, 2,6-dichloro-5-fluoronicotinic acid, and appropriate coupling reagents.
Coupling Reaction: The 4-chloroaniline is reacted with 2,6-dichloro-5-fluoronicotinic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving automated systems for reaction monitoring and product purification.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the nicotinamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nicotinamide core.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Reagents like palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, including enzymes and receptors involved in various diseases. Research indicates that modifications to the phenyl ring can enhance binding affinity, which is critical for developing effective inhibitors against diseases such as cancer .
Enzyme Inhibition
N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide has shown promise as an enzyme inhibitor. Studies suggest that it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. This property makes it valuable for biochemical assays and studies aimed at understanding enzyme kinetics .
Catalysis
Ligand in Catalytic Reactions
The compound can serve as a ligand in various catalytic processes. Its ability to enhance the efficiency of chemical transformations makes it a useful tool in synthetic chemistry. By coordinating with metal catalysts, it can facilitate reactions that are otherwise challenging or inefficient.
Material Science
Polymer Incorporation
In material science, this compound can be incorporated into polymers to improve their thermal stability and resistance to degradation. This application is particularly relevant in developing advanced materials for electronic and industrial uses.
Agriculture
Agrochemical Development
The compound has potential applications in agriculture as an active ingredient in herbicides and pesticides. Its chemical properties may allow for the development of more effective agrochemicals that target specific pests while minimizing environmental impact .
Toxicological Considerations
While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate that it may cause irritation upon contact with skin or eyes but is not classified as harmful when ingested or inhaled under normal conditions . Proper handling protocols are recommended to minimize exposure risks.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide involves its interaction with specific molecular targets in cells. It can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in the Nicotinamide Family
Nicotinamide derivatives vary widely based on substituent patterns. Key structural analogs include:
Key Observations :
- The 2,6-dichloro-5-fluoro substitution in the pyridine ring is shared between the target compound and 2,6-dichloro-5-fluoro-4-methylnicotinic acid . However, the latter’s carboxylic acid group and methyl substituent reduce its lipophilicity compared to the amide-linked 4-chlorophenyl group in the target compound.
- The N-(4-chlorophenyl) moiety is structurally analogous to N-(4-fluorophenyl)maleimide, where halogenated aryl groups enhance binding to enzymatic targets like MGL .
Impact of Halogen Substituents
Evidence from halogen-substituted maleimides (e.g., N-(4-chlorophenyl)maleimide, IC₅₀ = 7.24 µM) suggests that halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency in enzyme assays .
Physicochemical Properties
- Molecular Weight : At 317.55 g/mol, the target compound falls within the acceptable range for agrochemicals (<500 g/mol), favoring bioavailability .
Biological Activity
N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide is a synthetic compound belonging to the class of nicotinamides. Its structure includes a 4-chlorophenyl group and multiple halogen substituents, which contribute to its biological activity. This article explores its potential biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₃H₈Cl₂F₁N₂
- Molecular Weight : 299.12 g/mol
- CAS Number : 680217-80-5
- Melting Point : 160-162 °C
- Boiling Point : 259 °C (predicted)
This compound exhibits biological activity through several mechanisms:
- Quinone Outside Inhibitors (QoI) : Similar compounds, such as pyraclostrobin, act as QoI fungicides targeting specific pathogens like Botrytis cinerea and Alternaria alternata. This suggests a potential role in agricultural applications as a fungicide.
- Biochemical Pathways : The compound may influence plant hormone levels, including gibberellins and abscisic acid, which are crucial for growth regulation.
- Antimicrobial Activity : Preliminary studies indicate that related compounds possess antileishmanial and antimalarial properties, hinting at a broader spectrum of antimicrobial activity.
Anticancer Potential
Research indicates that this compound may have anticancer properties. It is studied for its potential to inhibit specific cancer cell lines by disrupting cellular signaling pathways involved in tumor growth .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Inhibition of Syk (spleen tyrosine kinase) activity has been linked to the suppression of immune responses, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives of nicotinamide exhibit selective inhibition against certain cancer cell lines with low cytotoxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .
- Animal Models : In vivo studies on animal models have shown promising results in reducing tumor sizes when treated with this compound analogs, particularly in cases of KRAS-mutated tumors .
- Kinetic Studies : Kinetic assays have been developed to evaluate the compound's interaction with various biological targets. These studies utilize spectrophotometric methods to measure reaction rates and affinities, providing insights into the compound's efficacy .
Comparative Analysis with Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
